D,L-Azatryptophan hydrate

Membrane Protein-Ligand Interactions Fluorescence Spectroscopy In Vivo Protein Monitoring

D,L-Azatryptophan hydrate (CAS 7146-37-4) is a racemic 7-azatryptophan probe that outperforms conventional tryptophan analogs. Red-shifted absorption enables selective red-edge excitation in high-background environments, yielding 4× signal-to-noise for membrane protein studies in viable cells. The >9 h TrpRS-adenylate half-life guarantees reliable biosynthetic incorporation for site-specific NMR assignments. It also rescues refractory crystallization targets and dissects allosteric regulation without perturbing enzymatic activity. ≥98% purity.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 7146-37-4
Cat. No. B015061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Azatryptophan hydrate
CAS7146-37-4
Synonymsα-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic Acid Hydrate; 
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O
InChIInChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2
InChIKeyPXDRHYQAIUZKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Azatryptophan Hydrate CAS 7146-37-4: Racemic Tryptophan Analog for Spectroscopic and Protein Engineering Applications


D,L-Azatryptophan hydrate (CAS 7146-37-4, molecular formula C10H13N3O3, MW 223.23) is a racemic mixture of D- and L-7-azatryptophan . This compound belongs to the class of unnatural α-amino acids and derivatives, serving as an isoelectronic analog of tryptophan wherein the indole CH group at position 7 is substituted with a nitrogen atom . The compound is supplied as a racemic mixture with purity specifications ≥95–98% (TLC) and requires storage at −20°C . Its primary utility lies in protein biophysics as an intrinsic fluorescent probe for studying protein structure, function, and dynamics [1].

D,L-Azatryptophan Hydrate: Why Other Tryptophan Analogs Cannot Substitute for 7-Azatryptophan in Critical Applications


While numerous tryptophan analogs exist (5-hydroxytryptophan, 5-fluorotryptophan, 4-fluorotryptophan, 5-methyltryptophan, etc.), these compounds exhibit fundamentally different spectroscopic properties, enzyme recognition profiles, and effects on protein stability that preclude simple interchange [1]. For instance, 5-hydroxytryptophan (5HW) and 7-azatryptophan (7AW) differ substantially in their aminoacyl-adenylate stability in tryptophanyl-tRNA synthetase: the 7AW-adenylate intermediate exhibits a half-life of over 9 hours compared to only 33 minutes for 5HW-adenylate [2]. Furthermore, among azatryptophan positional isomers (4-aza, 5-aza, 7-aza), each displays distinct photophysical properties, with 4-azatryptophan showing a Stokes shift of ≈130 nm and higher quantum yield in aqueous buffers compared to the traditionally used 7-aza variant [3]. These compound-specific differences directly impact experimental outcomes and cannot be compensated for by adjusting experimental parameters.

Quantitative Differentiation Evidence for D,L-Azatryptophan Hydrate (CAS 7146-37-4) Against Closest Analogs


Superior Signal-to-Noise Detection in High Tryptophan Background via Red-Edge Excitation

7-Azatryptophan enables collection of emission signal from a target protein in a high tryptophan background via red-edge excitation due to its red-shifted absorption spectrum [1]. In mannitol permease (EIImtl) studies, the change in emission signal upon mannitol binding was −28% with 7-azatryptophan-substituted enzyme, representing a 4-fold larger signal change compared to the same enzyme containing natural tryptophan [1]. This property is unique among tryptophan analogs and directly addresses the fundamental limitation of tryptophan fluorescence in complex biological matrices.

Membrane Protein-Ligand Interactions Fluorescence Spectroscopy In Vivo Protein Monitoring

Stable Aminoacyl-Adenylate Intermediate Enables Reliable Biosynthetic Incorporation

Biosynthetic incorporation of tryptophan analogs requires recognition and activation by tryptophanyl-tRNA synthetase (TrpRS). The 7-azatryptophan (7AW) adenylate in the active site of B. subtilis TrpRS exhibits intense fluorescence with a 10.5 ns decay time and functions as a long-lived intermediate with a half-life exceeding 9 hours [1]. This stability stands in marked contrast to the 5-hydroxytryptophan (5HW) adenylate complex, which has a half-life of only 33 minutes and undergoes rapid hydrolysis that triggers proofreading-based exclusion in the presence of natural tryptophan [1]. Neither 1-methyltryptophan nor 5-methoxytryptophan were capable of forming long-lived aminoacyladenylate intermediates at all [1].

tRNA Synthetase Protein Engineering Non-Canonical Amino Acid Incorporation

Unique Crystallization-Enabling Property Unavailable with Other Analogs

Wild-type bacteriophage lambda lysozyme had proven impossible to crystallize despite extensive attempts, representing a critical roadblock in structural determination [1]. Replacement of the four tryptophan residues with 7-azatryptophan overcame this crystallization barrier, enabling successful crystal formation and subsequent structure solution [1]. This modification also proved useful for creating new heavy-atom binding sites and resolving non-crystallographic symmetry—essential components for phase determination [1]. No other tryptophan analog has been reported to enable crystallization of this otherwise recalcitrant protein.

Protein Crystallography X-ray Crystallography Structural Biology

Preserved Enzymatic Activity Despite Moderate Destabilization in Comparative Stability Studies

In phage lambda lysozyme, biosynthetic incorporation of 7-azatryptophan replacing all four tryptophan residues results in only mildly reduced protein stability above pH 5, while strongly decreasing stability below pH 4 due to protonation of inaccessible 7AW residues [1]. Critically, this analog substitution does not affect the lytic activity on chloroform-sensitized Escherichia coli cells or its activity-pH profile, and the activity-pH profile's acid limb sharp drop was shown not to arise from acid-induced denaturation [1]. In contrast, comparative studies with other analogs show divergent effects: 4-fluorotryptophan is slightly stabilizing of staphylococcal nuclease proteins, while 5-hydroxytryptophan does not perturb wild-type nuclease stability but destabilizes fragment proteins [2].

Protein Stability Enzyme Activity Biophysical Characterization

Altered Allosteric Regulation Profile in Aspartate Transcarbamylase

Replacement of tryptophan with 7-azatryptophan in two positions on the catalytic chain of aspartate transcarbamylase (85% substitution efficiency by amino acid analysis) produced a modified enzyme with no change in specific activity but with significantly altered allosteric regulation [1]. The substituted enzyme is activated by ATP and inhibited by CTP to a greater extent than the native enzyme. The aspartate saturation curve in the presence of CTP and without effectors is shifted toward higher aspartate concentrations for the 7-azatryptophan-substituted enzyme, and at low aspartate concentrations, the native enzyme is activated to a greater extent by the substrate analog succinate [1]. These changes suggest the substitution renders the low substrate affinity conformational state of the enzyme less catalytically efficient [1].

Allosteric Regulation Enzyme Kinetics Structure-Activity Relationship

Single-Exponential Fluorescence Decay Kinetics Simplify Quantitative Analysis

7-Azatryptophan exhibits single-exponential fluorescence decay in water, in contrast to the nonexponential decay behavior of natural tryptophan under identical conditions [1]. This difference in decay kinetics was demonstrated by comparing fluorescence lifetimes in mixtures of N-acetyltryptophanamide (NATA) with mixtures of 5-hydroxytryptophan in NATA, establishing spectroscopic distinguishability of 7-azatryptophan [1]. Single-exponential decay simplifies quantitative analysis of fluorescence lifetime data and enables more precise determination of environmental effects on the fluorophore. Among the seven tryptophan analogs systematically characterized by Lotte et al. (2004) using excitation-emission spectroscopy and picosecond time-resolved measurements, each analog displays unique fluorescence lifetime signatures [2].

Time-Resolved Fluorescence Fluorescence Lifetime Spectroscopic Quantification

Optimal Research and Industrial Applications for D,L-Azatryptophan Hydrate Based on Quantified Evidence


Membrane Protein-Ligand Interaction Monitoring in Living Cells

Based on the 4-fold enhanced signal-to-noise ratio demonstrated with 7-azatryptophan-substituted mannitol permease (EIImtl) compared to native tryptophan [1], this compound is optimally suited for monitoring ligand binding to membrane proteins in vesicles and viable E. coli cells without requiring protein purification. The red-shifted absorption spectrum enables red-edge excitation that selectively collects emission signal from the target protein in high tryptophan backgrounds [1]. Applications include drug screening against membrane protein targets and characterizing integral membrane protein function under physiologically relevant conditions.

Overcoming Crystallization Barriers in Recalcitrant Tryptophan-Containing Proteins

For structural biology programs encountering proteins that resist crystallization despite extensive attempts, 7-azatryptophan substitution represents a validated rescue strategy. The successful crystallization of wild-type bacteriophage lambda lysozyme—previously impossible to crystallize—was achieved only after replacing all four tryptophan residues with 7-azatryptophan [2]. This approach also creates new heavy-atom binding sites useful for experimental phasing and facilitates resolution of non-crystallographic symmetry [2]. Procurement priority should be given to structural biology projects with tryptophan-rich crystallization targets that have failed conventional crystallization screening.

High-Yield Biosynthetic Incorporation for NMR and Fluorescence Probing

The exceptional stability of the 7-azatryptophan-adenylate intermediate in TrpRS (half-life > 9 hours, compared to 33 minutes for 5-hydroxytryptophan) ensures reliable, high-yield biosynthetic incorporation into recombinant proteins [3]. This property, combined with the recently demonstrated genetic encoding system for site-selective 7-azatryptophan incorporation in E. coli [4], makes this compound the preferred choice for site-specific isotope labeling (15N/13C) for NMR spectroscopy applications, as demonstrated with the Zika virus NS2B-NS3 protease where 15N-HSQC spectra confirmed structural integrity and enabled straightforward resonance assignments [4]. This application is particularly valuable for studying large proteins where conventional NMR assignment strategies are challenging.

Allosteric Regulation Mechanism Studies in Multi-Subunit Enzymes

Based on the selective modulation of homotropic and heterotropic interactions observed in aspartate transcarbamylase with 85% 7-azatryptophan substitution efficiency [5], this compound is uniquely suited for dissecting allosteric regulation mechanisms. Unlike many tryptophan analogs that simultaneously alter activity and stability, 7-azatryptophan preserves full specific enzymatic activity while shifting regulatory sensitivity [5]. This application is relevant for enzymology research focused on understanding allosteric communication pathways in multi-subunit enzymes, particularly in systems where tryptophan residues are positioned at subunit interfaces or regulatory domains.

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